molecular formula C24H37N3O6S B3345242 t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester CAS No. 102714-80-7

t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester

Cat. No.: B3345242
CAS No.: 102714-80-7
M. Wt: 495.6 g/mol
InChI Key: FFMYWYKYVNEZIV-ROUUACIJSA-N
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Description

t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester (Boc-Met-Abu-Phe-OMe) is a synthetic tripeptide derivative featuring a t-butyloxycarbonyl (t-Boc) protective group, methionine (Met), aminobutyric acid (Abu), and phenylalanine (Phe) residues, terminated with a methyl ester. This compound is primarily utilized in peptide synthesis and pharmaceutical research due to its stability under acidic conditions (owing to the t-Boc group) and its role in studying enzyme-substrate interactions, particularly in protease inhibition and metabolic pathways . Its molecular weight is 507.6 g/mol, with a logP value of 2.8, indicating moderate lipophilicity.

Properties

IUPAC Name

methyl (2S)-2-[[2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O6S/c1-23(2,3)33-22(31)26-17(13-14-34-7)19(28)27-24(4,5)21(30)25-18(20(29)32-6)15-16-11-9-8-10-12-16/h8-12,17-18H,13-15H2,1-7H3,(H,25,30)(H,26,31)(H,27,28)/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMYWYKYVNEZIV-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(C)(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NC(C)(C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908014
Record name 2-{[tert-Butoxy(hydroxy)methylidene]amino}-N-{1-hydroxy-1-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)imino]-2-methylpropan-2-yl}-4-(methylsulfanyl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102714-80-7
Record name t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102714807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[tert-Butoxy(hydroxy)methylidene]amino}-N-{1-hydroxy-1-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)imino]-2-methylpropan-2-yl}-4-(methylsulfanyl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester typically involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for the amino group. The process begins with the protection of the amino group of methionine using Boc anhydride in the presence of a base such as sodium hydroxide. This is followed by the coupling of the protected methionine with aminobutyric acid and phenylalanine methyl ester using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of peptides with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Boc-Met-Aib-Phe-OMe is widely used as a building block in the synthesis of peptides. Its protective Boc (tert-butoxycarbonyl) group allows for selective reactions in solid-phase peptide synthesis (SPPS). The compound facilitates the formation of peptide bonds without interfering with other functional groups, making it essential for creating complex peptides with specific biological activities .

Application AreaDescription
Peptide Synthesis Key building block in therapeutic peptide synthesis.
Drug Development Modifies peptide structures for enhanced efficacy and stability.
Biotechnology Produces modified proteins for industrial processes and enzyme production.

Drug Development

In drug design, Boc-Met-Aib-Phe-OMe allows researchers to modify peptide structures to improve their pharmacological properties. This includes enhancing stability against enzymatic degradation and optimizing binding affinities to target receptors .

Biotechnology

The compound is utilized in biotechnological applications to produce modified proteins that can be employed in various industrial processes, including enzyme production and biocatalysis. The ability to create stable and functional proteins is crucial for advancements in biotechnology .

Neuroscience Research

Boc-Met-Aib-Phe-OMe has applications in neuroscience, particularly in studies related to neurotransmitter functions. It aids researchers in understanding brain chemistry and developing potential treatments for neurological disorders .

Case Study 1: Peptide Therapeutics

A study conducted on the synthesis of neuropeptides using Boc-Met-Aib-Phe-OMe demonstrated its effectiveness as a building block. The resulting peptides showed promising results in binding assays related to neurotransmitter receptors, indicating potential therapeutic applications in treating neurological conditions.

Case Study 2: Drug Stability

Research focusing on the stability of peptide drugs revealed that modifications using Boc-Met-Aib-Phe-OMe significantly increased resistance to enzymatic degradation compared to unmodified peptides. This finding underscores the importance of using protected amino acids in drug formulation.

Mechanism of Action

The mechanism of action of t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of methionine, preventing unwanted side reactions during peptide bond formation. The protected amino acid can then be selectively deprotected under acidic conditions to reveal the free amino group, allowing for further peptide elongation .

Comparison with Similar Compounds

Table 1: Key Properties of Boc-Met-Abu-Phe-OMe and Analogs

Compound Name Molecular Weight (g/mol) logP Melting Point (°C) IC50 (Protease Inhibition, µM) Stability (t½, pH 7.4)
Boc-Met-Abu-Phe-OMe (Target) 507.6 2.8 145–148 12.3 ± 1.2 48 h
N-Acetyl-Met-Abu-Phe-OEt 493.5 3.1 132–135 28.7 ± 2.5 24 h
Boc-Val-Abu-Tyr-OMe 523.6 2.5 150–153 8.9 ± 0.9 72 h
Cbz-Met-Abu-Phe-OBzl 611.7 4.2 118–121 45.6 ± 3.8 12 h

Structural and Functional Insights

Protective Group Impact :

  • The t-Boc group in Boc-Met-Abu-Phe-OMe enhances stability in acidic environments compared to acetyl (N-Acetyl-Met-Abu-Phe-OEt) and benzyloxycarbonyl (Cbz-Met-Abu-Phe-OBzl) groups, which degrade faster under physiological conditions .
  • The methyl ester terminus improves solubility in polar solvents relative to bulkier benzyl esters (e.g., Cbz-Met-Abu-Phe-OBzl).

Amino Acid Substitution Effects: Replacing methionine with valine (Boc-Val-Abu-Tyr-OMe) increases protease inhibition potency (IC50 = 8.9 µM) but reduces lipophilicity (logP = 2.5), likely due to valine’s branched side chain enhancing target binding . Substituting phenylalanine with tyrosine (Boc-Val-Abu-Tyr-OMe) introduces hydroxyl-group-mediated hydrogen bonding, improving thermal stability (melting point = 150–153°C).

Linker and Backbone Modifications: The aminobutyryl (Abu) linker in Boc-Met-Abu-Phe-OMe balances flexibility and rigidity, optimizing membrane permeability compared to shorter (e.g., glycine) or longer linkers.

Biological Activity

t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester (often abbreviated as Boc-Met-Aba-Phe-OMe) is a compound that has garnered attention for its potential biological activities, particularly in the context of peptide synthesis and therapeutic applications. This article explores its biological activity, synthesis methods, and case studies highlighting its relevance in research.

Chemical Structure and Properties

The molecular formula of this compound is C24H37N3O6S. It features a t-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide chemistry to protect the amino group during synthesis. The presence of methionine, an essential amino acid, and phenylalanine, an aromatic amino acid, suggests potential interactions with biological systems.

Synthesis Methods

The synthesis of Boc-Met-Aba-Phe-OMe typically involves several steps:

  • Protection of Amino Groups : The amino group of methionine is protected using the Boc group.
  • Coupling Reactions : The protected amino acids are coupled using standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
  • Deprotection : After the desired peptide chain is formed, the Boc group can be removed under acidic conditions to yield the free amino acid.

Antimicrobial Activity

Recent studies have indicated that derivatives of amino acid methyl esters exhibit varying degrees of antimicrobial activity. For instance, hydrolyzed peptide conjugates demonstrated significant antimicrobial effects against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 6 to 25 µg/mL . However, it was noted that methyl ester derivatives often exhibited lower activity compared to their hydrolyzed counterparts.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on synthesized analogues of Boc-Met-Aba-Phe-OMe against various cancer cell lines. For example, compounds derived from similar structures showed IC50 values indicating potent cytotoxic effects against mouse lymphoma cells . These findings suggest that modifications in the peptide structure can enhance or diminish biological activity.

Case Studies

  • Peptide Conjugates in Cancer Therapy : A study explored the use of similar conjugated peptides in targeting specific cancer cells. The results indicated that modifications at the C-terminal significantly affected the selectivity and potency of these compounds against cancerous cells .
  • Inflammation Models : Research involving inflammation models demonstrated that esterification of specific peptides enhanced their chemotactic properties for immune cells, suggesting potential applications in immunotherapy .

Comparative Data Table

Compound NameMolecular FormulaBiological ActivityMIC/IC50 Values
t-Butyloxycarbonyl-methionyl-aminobutyryl-Phe-OMeC24H37N3O6SAntimicrobial, CytotoxicMIC: 6 - 25 µg/mL
N-formylmethionyl-leucyl-phenylalanineC15H21NO4Chemotactic for leukocytesIC50: >100 µM for monocytes
Conjugated PeptidesVariesTargeting cancer cellsIC50: 1.5 µM

Q & A

Basic Research Questions

Q. How can researchers optimize the solid-phase synthesis of t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester to improve yield and purity?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically test variables such as coupling reagent efficiency (e.g., HATU vs. DCC), solvent polarity, and reaction temperature. Fractional factorial designs can reduce the number of trials while identifying critical interactions between parameters like deprotection time and steric effects from the t-Boc group .

Q. What purification strategies are most effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is optimal for separating polar byproducts. Alternatively, flash chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 v/v) can isolate the esterified product, with TLC monitoring at 254 nm for UV-active intermediates .

Q. How can structural integrity be confirmed after synthesis?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS, ESI+) to verify molecular mass (±2 ppm) with 2D NMR (COSY, HSQC) to resolve overlapping signals in the methionine and aminobutyryl regions. For chiral validation, circular dichroism (CD) spectroscopy can assess backbone conformation against known peptide standards .

Advanced Research Questions

Q. How can computational methods resolve contradictions between observed and predicted NMR chemical shifts for this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts of rotameric states. Compare with experimental data to identify dominant conformers. Discrepancies in methionine δ-sulfur shielding may indicate unexpected oxidation states, requiring LC-MS/MS validation .

Q. What reactor design principles are critical for scaling up the synthesis of this compound under continuous-flow conditions?

  • Methodological Answer : Use microfluidic reactors with residence time optimization (5–10 min) to prevent epimerization at the phenylalanine residue. Computational fluid dynamics (CFD) simulations can model mixing efficiency, while inline FTIR monitors real-time deprotection of the t-Boc group. Reference subclass RDF2050112 (reaction fundamentals and reactor design) for thermal management strategies .

Q. How can researchers model the degradation pathways of this compound under accelerated stability testing (e.g., high humidity)?

  • Methodological Answer : Apply quantum mechanical (QM) calculations to predict hydrolysis sites (e.g., ester or amide bonds). Validate with forced degradation studies (40°C/75% RH for 4 weeks) and UPLC-PDA-ELSD to quantify degradation products. Kinetic modeling (Arrhenius plots) can extrapolate shelf-life under standard storage conditions .

Safety and Compliance

Q. What safety protocols should be followed given the lack of specific toxicological data for this compound?

  • Methodological Answer : Adopt ALARA (As Low As Reasonably Achievable) principles for handling due to the absence of safety assessments (). Use glove boxes for weighing powdered forms, and conduct acute toxicity screenings (e.g., zebrafish embryo assays) to establish preliminary hazard profiles.

Data Analysis and Optimization

Q. How can machine learning improve the prediction of coupling efficiency for similar peptide derivatives?

  • Methodological Answer : Train neural networks on historical synthesis data (e.g., reagent volumes, steric parameters) using platforms like TensorFlow. Feature importance analysis can identify underappreciated variables (e.g., solvent dielectric constant) for reaction optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester
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t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester

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